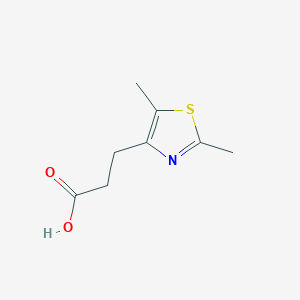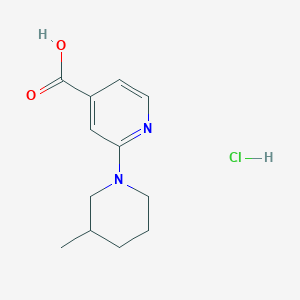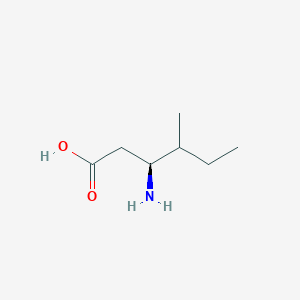![molecular formula C5H4N4S B15272087 [1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
[1,2]Thiazolo[4,3-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2]Thiazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Thiazolo[4,3-d]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde, followed by cyclization with a formamide derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
[1,2]Thiazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [1,2]Thiazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity. The compound may also interact with other proteins and pathways, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: Known for their topoisomerase I inhibitory activity.
Pyrazolo[3,4-d]pyrimidines: Exhibits anticancer properties through CDK2 inhibition.
Thiazolo[3,2-a]pyrimidines: Studied for their antibacterial and anti-inflammatory activities.
Uniqueness
[1,2]Thiazolo[4,3-d]pyrimidin-7-amine stands out due to its unique structural features and versatile reactivity, making it a valuable scaffold for drug discovery. Its ability to undergo various chemical modifications allows for the development of a wide range of biologically active derivatives .
Propiedades
Fórmula molecular |
C5H4N4S |
|---|---|
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
[1,2]thiazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H4N4S/c6-5-4-3(1-10-9-4)7-2-8-5/h1-2H,(H2,6,7,8) |
Clave InChI |
TWHLBEFMKUVRTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NS1)C(=NC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyclohex-3-en-1-ylmethyl)amino]butan-1-ol](/img/structure/B15272014.png)


![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
amine](/img/structure/B15272039.png)


![N,N-Dimethyl-2-[(5-methylheptan-3-yl)amino]acetamide](/img/structure/B15272059.png)

amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)


